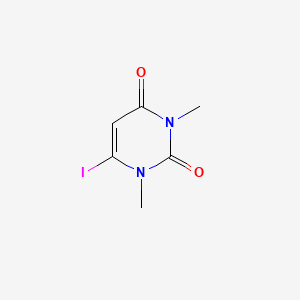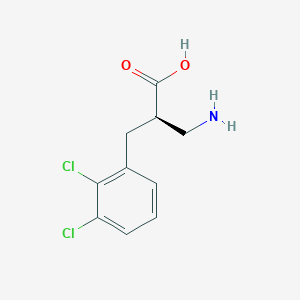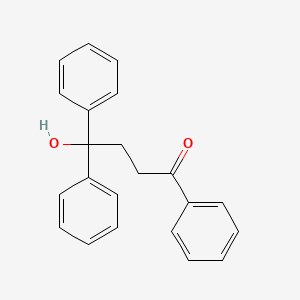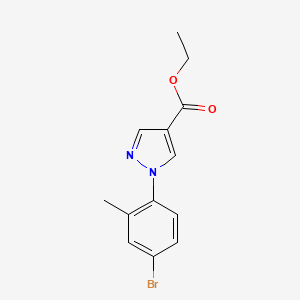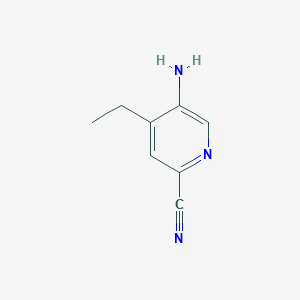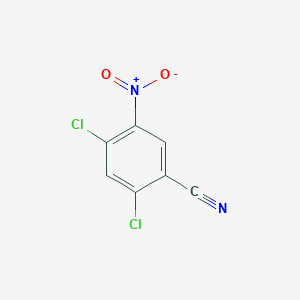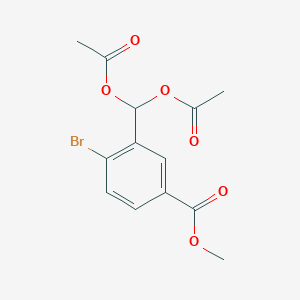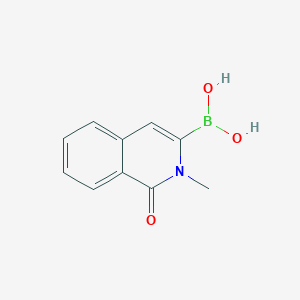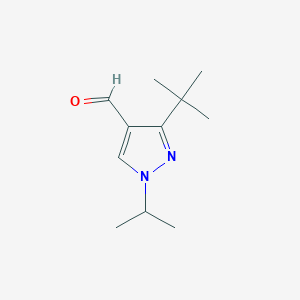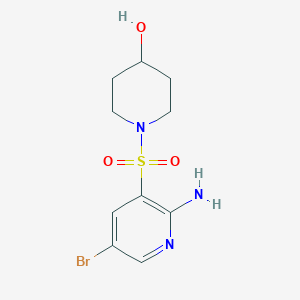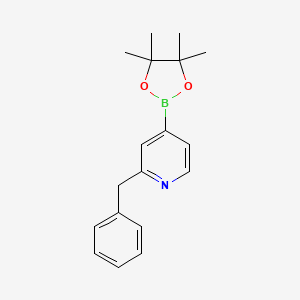
Benzene, chloromethyl(phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, chloromethyl(phenylethyl)- is an organic compound that features a benzene ring substituted with a chloromethyl group and a phenylethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene, chloromethyl(phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of benzene, chloromethyl(phenylethyl)- may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: Benzene, chloromethyl(phenylethyl)- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized under strong conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Phenylethylbenzene derivatives.
Oxidation: Phenylethylbenzoic acid.
Reduction: Phenylethylmethylbenzene.
Aplicaciones Científicas De Investigación
Benzene, chloromethyl(phenylethyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzene, chloromethyl(phenylethyl)- involves its ability to undergo electrophilic and nucleophilic reactions due to the presence of the chloromethyl group. The benzene ring provides a stable platform for various chemical transformations, while the phenylethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Benzyl chloride: Similar structure but lacks the phenylethyl group.
Phenylethyl chloride: Similar structure but lacks the benzene ring.
Chloromethylbenzene: Similar structure but lacks the phenylethyl group.
Uniqueness: Benzene, chloromethyl(phenylethyl)- is unique due to the combination of the chloromethyl and phenylethyl groups attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
105605-58-1 |
|---|---|
Fórmula molecular |
C15H15Cl |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clave InChI |
JLMCJMACFCOFSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



